Diisopropoxydi(ethoxyacetoacetyl)titanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diisopropoxydi(ethoxyacetoacetyl)titanate is a special surfactant that falls under the category of Organotitanium Titanate . It has the molecular formula C18H32O8Ti and a molecular weight of 424.31 .

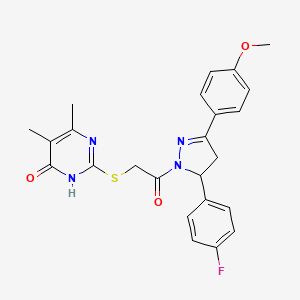

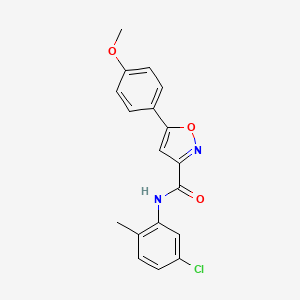

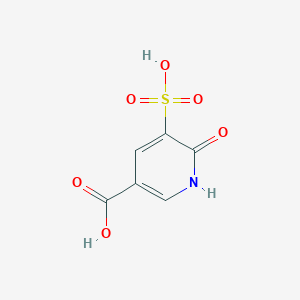

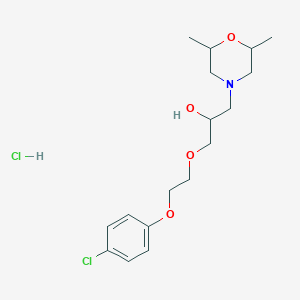

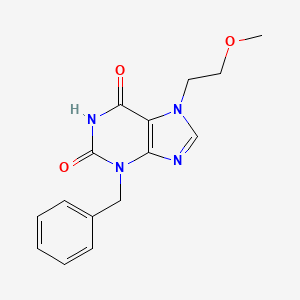

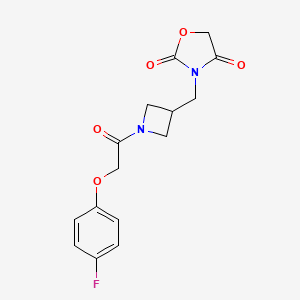

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula [CH3CH2OCOCH=C(O-)CH3]2Ti(OCH(CH3)2)2 .

Physical And Chemical Properties Analysis

This compound appears as a liquid . It’s soluble in ethanol and reacts with water . It’s stable under normal conditions .

作用机制

Target of Action

Diisopropoxydi(ethoxyacetoacetyl)titanate is primarily used as a crosslinking agent and a catalyst . It interacts with various substrates in the process of polymerization and transesterification .

Mode of Action

The compound acts as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . As a crosslinking agent, it forms bridges between polymer chains, enhancing the material’s properties such as its strength, resistance, and stability .

Biochemical Pathways

It plays a crucial role in the polymerization and transesterification processes, which are fundamental to the production of various polymers and esters .

Pharmacokinetics

It is known to react with water , which may influence its distribution and elimination in a hypothetical biological system.

Result of Action

The primary result of this compound’s action is the formation of crosslinked polymers or the catalysis of esterification reactions . These reactions result in materials with enhanced properties, such as increased strength and stability.

Action Environment

Environmental factors can significantly influence the action of this compound. For instance, its reactivity with water suggests that humidity levels may affect its performance. Additionally, it is a flammable material , indicating that it should be handled with care in environments with potential ignition sources.

实验室实验的优点和局限性

One of the main advantages of Diisopropoxydi(ethoxyacetoacetyl)titanate is its versatility, as it can be synthesized using various methods and has potential applications in various fields. Additionally, this compound is non-toxic and biocompatible, making it a safe candidate for biomedical research. However, one of the limitations of this compound is its high reactivity, which can make it difficult to handle in lab experiments.

未来方向

There are several future directions for the study of Diisopropoxydi(ethoxyacetoacetyl)titanate, including the development of new synthesis methods, the exploration of its potential applications in drug delivery systems and tissue engineering, and the investigation of its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.

合成方法

Diisopropoxydi(ethoxyacetoacetyl)titanate can be synthesized using various methods, including the reaction of titanium isopropoxide with ethyl acetoacetate and diethyl malonate. The resulting product is a yellowish liquid that can be further purified using column chromatography or distillation. Other methods of synthesis include the reaction of titanium tetrachloride with ethyl acetoacetate and diethyl malonate, as well as the reaction of titanium alkoxides with acetoacetic esters.

科学研究应用

Diisopropoxydi(ethoxyacetoacetyl)titanate has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, this compound has been used as a precursor for the synthesis of titanium dioxide nanoparticles and thin films. In catalysis, this compound has been used as a catalyst for various reactions, including the synthesis of esters and the oxidation of alcohols. In biomedical research, this compound has been studied for its potential applications in drug delivery systems and tissue engineering.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Diisopropoxydi(ethoxyacetoacetyl)titanate involves the reaction of titanium isopropoxide with ethyl acetoacetate and ethanol in the presence of hydrochloric acid.", "Starting Materials": [ "Titanium isopropoxide", "Ethyl acetoacetate", "Ethanol", "Hydrochloric acid" ], "Reaction": [ "Add titanium isopropoxide to a flask", "Add hydrochloric acid dropwise to the flask while stirring", "Add ethyl acetoacetate to the flask and stir for 30 minutes", "Add ethanol to the flask and stir for an additional 30 minutes", "Heat the mixture to 60°C and stir for 2 hours", "Cool the mixture to room temperature and filter the precipitate", "Wash the precipitate with ethanol and diethyl ether", "Dry the product under vacuum" ] } | |

CAS 编号 |

27858-32-8 |

分子式 |

C18H32O8Ti |

分子量 |

424.313 |

IUPAC 名称 |

(Z)-4-ethoxy-4-oxobut-2-en-2-olate;(E)-4-ethoxy-4-oxobut-2-en-2-olate;propan-2-olate;titanium(4+) |

InChI |

InChI=1S/2C6H10O3.2C3H7O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h2*4,7H,3H2,1-2H3;2*3H,1-2H3;/q;;2*-1;+4/p-2/b5-4+;5-4-;;; |

InChI 键 |

XEMMRWPCJFCMMM-DTYWIDMTSA-L |

SMILES |

CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)

![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3018925.png)

![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018928.png)